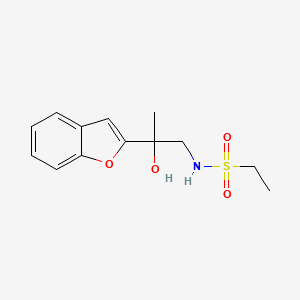

N-(2-(benzofuran-2-yl)-2-hydroxypropyl)ethanesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

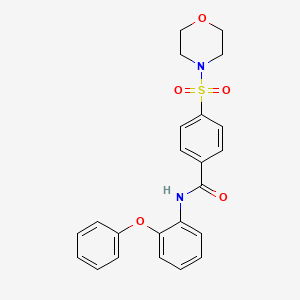

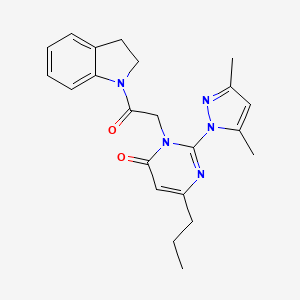

The synthesis of sulfonamide derivatives is a topic of interest in medicinal chemistry due to their potential therapeutic applications. In the first paper, the authors describe the synthesis of N-(4-phenylthiazol-2-yl)benzenesulfonamides, which are inhibitors of kynurenine 3-hydroxylase. The synthesis involves the creation of compounds with varying substituents to explore the structure-activity relationship (SAR) and optimize the inhibitory activity . Similarly, the second paper discusses the synthesis of a Schiff base from the reaction of sulfamethoxazole with 2-hydroxy-3-methoxybenzaldehyde, indicating a method for creating sulfonamide derivatives with potential photochromic and thermochromic properties . The third paper also reports the synthesis of N-(6-substituted-1,3-benzothiazol-2-yl)benzenesulfonamides, which were tested for antidiabetic activity, showcasing another approach to sulfonamide synthesis for biological applications .

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives is crucial for their biological activity. In the second paper, the Schiff base synthesized is characterized by various spectroscopic techniques and its crystal structure is determined, revealing that it exists predominantly in the enol-imine tautomeric form in both solid state and solution . This tautomerism is significant for the compound's photochromic and thermochromic characteristics, which are associated with proton transfer. The docking studies mentioned in the third paper provide insights into the molecular interactions between the synthesized sulfonamide derivatives and the enzyme 11beta-hydroxysteroid dehydrogenase type 1 (11beta-HSD1), suggesting hydrogen bond interactions with catalytic amino acid residues .

Chemical Reactions Analysis

The reactivity of sulfonamide derivatives in chemical reactions is another area of interest. The fourth paper introduces N-Hydroxy-o-benzenedisulfonimide as a selective oxidizing agent, which was previously misunderstood. The paper demonstrates its utility in various oxidation reactions, such as the conversion of aldehydes to acids and benzyl alcohols to aldehydes . This highlights the versatility of sulfonamide derivatives in chemical transformations, which can be leveraged for synthetic applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives are influenced by their molecular structure. The crystallographic data provided in the second paper, such as the space group, cell dimensions, and density, contribute to the understanding of the physical properties of the synthesized Schiff base . The spectroscopic characterization techniques used in the same study, including MS, IR, NMR, and UV-Visible, provide a comprehensive analysis of the chemical properties of the compound, such as its electronic structure and functional groups . These properties are essential for predicting the behavior of sulfonamide derivatives in biological systems and their potential as therapeutic agents.

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

N-(2-(benzofuran-2-yl)-2-hydroxypropyl)ethanesulfonamide participates in various synthetic pathways, demonstrating its utility in the creation of complex organic molecules. For instance, N-arenesulfonyl-1,4-benzoquinone imines react with acetylacetone, yielding diverse products based on the solvent used for crystallization. This indicates the compound's role in synthesizing benzofuran derivatives, which are crucial for further chemical and pharmacological studies (Konovalova et al., 2016). Additionally, its involvement in the green synthesis of benzochromene derivatives using nano-KF/clinoptilolite as a catalyst underlines its importance in eco-friendly chemistry practices (Ezzatzadeh & Hossaini, 2019).

Biological Activities

The benzofuran core of this compound is a key structure in compounds exhibiting significant biological activities. A new benzofuran derivative isolated from Petasites hybridus showed moderate inhibitory activity against human breast cancer MCF-7 cells, highlighting the therapeutic potential of benzofuran derivatives in cancer treatment (Khaleghi et al., 2011). Moreover, benzil and coumestan derivatives from Tephrosia calophylla, containing benzofuran units, exhibited significant cytotoxicity against cancer cell lines, underscoring the importance of benzofuran derivatives in developing new anticancer agents (Ganapaty et al., 2009).

Safety and Hazards

Zukünftige Richtungen

Wirkmechanismus

Target of Action

Benzofuran compounds, which are a key structural component of this compound, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that the compound may interact with a variety of cellular targets.

Mode of Action

Benzofuran derivatives have been shown to interact with their targets in a variety of ways, often leading to changes in cellular function . For instance, some benzofuran derivatives have demonstrated significant cell growth inhibitory effects in various types of cancer cells .

Biochemical Pathways

These could potentially include pathways related to cell growth, oxidative stress, and viral replication .

Result of Action

Based on the known activities of benzofuran derivatives, it is possible that the compound could have anti-tumor, antibacterial, anti-oxidative, and anti-viral effects . These effects could result from the compound’s interaction with its targets and its impact on various biochemical pathways.

Eigenschaften

IUPAC Name |

N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]ethanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO4S/c1-3-19(16,17)14-9-13(2,15)12-8-10-6-4-5-7-11(10)18-12/h4-8,14-15H,3,9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNLKRAXZZGBAIW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)NCC(C)(C1=CC2=CC=CC=C2O1)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2,3-dimethoxybenzamide](/img/structure/B2505297.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-1,3-dimethyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-5-carboxamide](/img/structure/B2505299.png)

![N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-methylbutanamide](/img/structure/B2505300.png)

![5-(furan-2-yl)-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-1,2-oxazole-3-carboxamide](/img/structure/B2505301.png)

![5-(2,5-dimethylbenzyl)-7-(4-fluorophenyl)-2-morpholinothiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2505305.png)

![2-[4-(3-Cyclopropyl-6-oxopyridazin-1-yl)piperidin-1-yl]-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B2505309.png)

![2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B2505312.png)

![3-Butyl-2-[(difluoromethyl)sulfanyl]-3,4-dihydroquinazolin-4-one](/img/structure/B2505315.png)

![5H,6H,7H-cyclopenta[c]pyridine-6-carboxylic acid hydrochloride](/img/structure/B2505316.png)